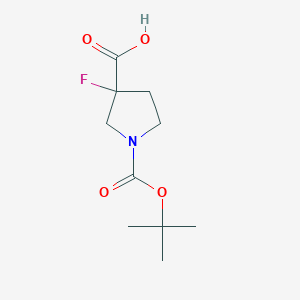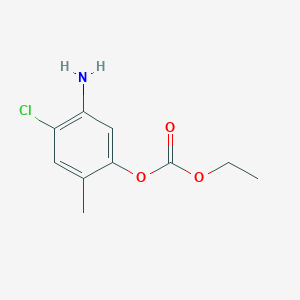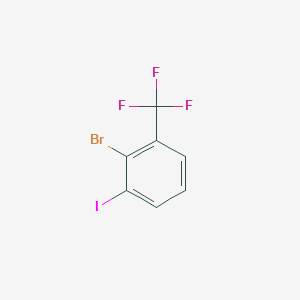
2-溴-1-碘-3-(三氟甲基)苯
描述
“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” can be represented by the formula C7H3BrF3I .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” include its molecular weight, which is 350.902 Da .科学研究应用
合成和结构表征
- 2-溴-1-碘-3-(三氟甲基)苯已被用于合成混合卤代化合物。例如,它参与了高产率制备2-溴-4-碘-1,3,5-三甲基苯,突显了其在环卤代反应中的作用(Bovonsombat & Mcnelis, 1993)。
超分子化学
- 该化合物的衍生物,如3,5-双(1,3-噁唑啉-2-基)苯的1-溴和1-碘衍生物,展示了有趣的超分子特征,如氢键和π-π相互作用,在它们的晶体结构中可见(Stein, Hoffmann & Fröba, 2015)。
有机合成
- 在有机合成中,氯(三氟甲基)苯和溴(三氟甲基)苯,包括2-溴-1-碘-3-(三氟甲基)苯,已被用于区域选择性去质子化和随后的官能化,说明它们在创建位选择性反应中的重要性(Mongin, Desponds & Schlosser, 1996)。
在有机金属化学中的作用
- 其衍生物已成为有机金属合成中多功能的起始物质,促进各种反应并作为创建复杂有机金属结构的中间体(Porwisiak & Schlosser, 1996)。
电催化应用
- 一些2-溴-1-碘-3-(三氟甲基)苯的溴和碘衍生物已被用于合成具有潜在电催化应用的化合物,例如在特定条件下从乙酸中产生氢气(Chu et al., 2013)。
在卤键和多孔材料中的应用
- 其结构类似物在通过卤键形成多孔材料方面发挥了重要作用,展示了它在材料科学和工程中的潜力(Rajput, Chernyshev & Biradha, 2010)。
未来方向
属性
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
CAS RN |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)
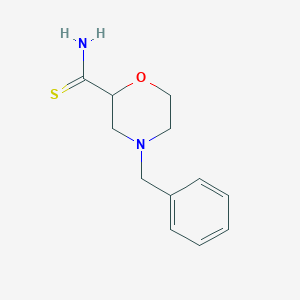
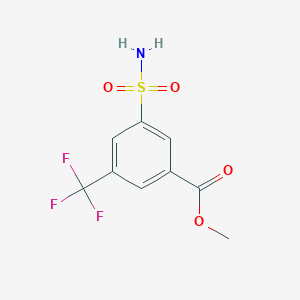
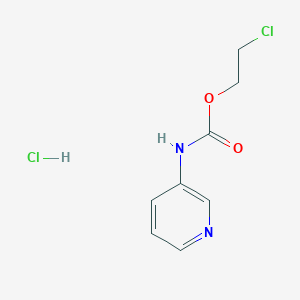
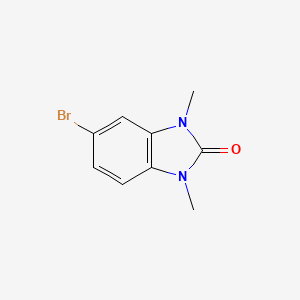
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)
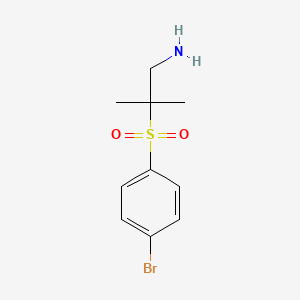
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
